1,5-Naphthalenebis(trifluoromethanesulfonate)

Overview

Description

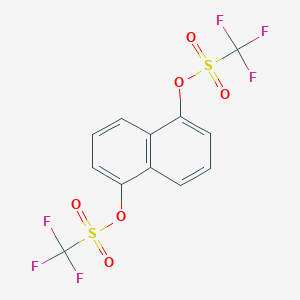

1,5-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in organic synthesis as a sulfonylation reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthalenebis(trifluoromethanesulfonate) can be synthesized through the reaction of naphthalene-1,5-diol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for 1,5-Naphthalenebis(trifluoromethanesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing triflate groups activate the naphthalene ring for nucleophilic attack. This reactivity is exploited in domino reactions to construct fused aromatic systems:

Example Reaction:

1,5-Naphthalenebis(trifluoromethanesulfonate) undergoes SNAr with methyl phenylsulfonylacetate anion, followed by cyclization to form naphthalene derivatives .

Mechanism:

-

Deprotonation of the nucleophile under basic conditions.

-

SNAr attack at the activated aromatic position, releasing triflic acid.

-

Subsequent conjugate addition and cyclization via elimination .

Transition-Metal-Catalyzed Cross-Couplings

The triflate groups serve as electrophilic sites in palladium-catalyzed reactions, enabling the synthesis of extended π-systems:

Sonogashira Coupling:

1,5-Naphthalenebis(trifluoromethanesulfonate) reacts with terminal alkynes to form acenaphthene derivatives, as demonstrated in the synthesis of azulene-embedded nanographene precursors .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-(tert-Butyl)phenylacetylene | Pd(PPh₃)₄, CuI | Acenaphthene-bridged double helicene | 72% |

Key Features:

-

Triflates are displaced by alkynes under palladium/copper catalysis.

-

The reaction tolerates bulky substituents, enabling access to strained architectures .

Benzannulation Reactions

In the presence of Lewis acids like Sn(OTf)₂, 1,5-naphthalenebis(trifluoromethanesulfonate) facilitates intramolecular benzannulation to form polycyclic naphthalenes :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Sn(OTf)₂ | Toluene, 110°C, 20 h | 1,2,3,4-Tetrasubstituted naphthalene | 90% |

Mechanistic Pathway:

-

Hydrolysis of Sn(OTf)₂ generates triflic acid (TfOH), which protonates the carbonyl group of the substrate.

-

Intramolecular electrophilic attack forms a cyclohexadienyl intermediate.

Acid-Catalyzed Rearrangements

Under strongly acidic conditions, the compound participates in naphthalene-to-azulene rearrangements during Scholl reactions :

Reaction Overview:

-

Triflate groups stabilize arenium ion intermediates during electrophilic aromatic substitution.

-

1,2-Phenyl migrations and hydride shifts lead to azulene-embedded nanographenes .

| Acid Used | Product | Key Feature |

|---|---|---|

| TfOH | Azulene-containing nanographene | Non-hexagonal rings alter electronic properties . |

Scientific Research Applications

Chemical Properties and Structure

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by its trifluoromethanesulfonate groups attached to the naphthalene backbone. Its molecular formula is , with a molecular weight of 424.29 g/mol. The compound exhibits significant electrophilic properties due to the presence of the trifluoromethanesulfonate groups, making it an effective reagent in various chemical reactions.

Applications in Organic Synthesis

- Electrophilic Reagent : NTf2 serves as a potent electrophilic reagent in organic synthesis. Its ability to form stable intermediates allows for the efficient construction of complex organic molecules. The compound has been utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .

- Nucleophilic Substitution Reactions : The compound is employed in nucleophilic substitution reactions, where it acts as a leaving group. This property facilitates the formation of various derivatives, enhancing the diversity of synthetic pathways available to chemists .

- Catalysis : NTf2 has been investigated as a catalyst in several reactions, including the Scholl reaction, which involves the rearrangement of naphthalene derivatives into more complex structures like azulene-embedded nanographenes. This application highlights its role in facilitating novel chemical transformations .

Synthesis of Azulene-Embedded Nanographenes

In a notable study, researchers explored the use of NTf2 during the Scholl reaction to synthesize azulene-embedded nanographenes. The reaction yielded unexpected products that exhibited unique electronic properties due to the incorporation of non-hexagonal rings into the nanographene framework. This case underscores NTf2's utility in advancing materials with tailored electronic characteristics .

Pharmaceutical Applications

NTf2 has been utilized in synthesizing various pharmaceutical compounds. For instance, it has been involved in developing novel antitumor agents through its application in multi-step synthetic pathways that require precise control over functional group transformations .

Mechanism of Action

The mechanism of action of 1,5-Naphthalenebis(trifluoromethanesulfonate) involves the transfer of trifluoromethanesulfonate groups to nucleophilic sites on target molecules. This transfer is facilitated by the compound’s electrophilic nature, which allows it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

1,8-Naphthalenebis(trifluoromethanesulfonate): Similar in structure but with different positional isomerism.

2,6-Naphthalenebis(trifluoromethanesulfonate): Another positional isomer with distinct reactivity.

Benzene-1,3-bis(trifluoromethanesulfonate): A benzene derivative with similar functional groups but different aromatic core.

Uniqueness

1,5-Naphthalenebis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of products it forms. This positional specificity makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Biological Activity

1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS No. 152873-79-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by the presence of two trifluoromethanesulfonate groups attached to a naphthalene backbone. This structure enhances its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of 1,5-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its ability to act as a reactive electrophile , which can interact with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying active sites through electrophilic attack.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting membrane-bound proteins and receptors.

Table 1: Biological Activity Overview

| Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 5.2 | Protein Kinase A | |

| Cytotoxicity against Cancer Cells | 10.0 | A431 Human Epidermoid Carcinoma Cells | |

| Antimicrobial Activity | 15.0 | Various Bacterial Strains |

Case Studies and Research Findings

-

Enzyme Inhibition Study

A study investigating the inhibitory effects of 1,5-Naphthalenebis(trifluoromethanesulfonate) on Protein Kinase A revealed an IC50 value of 5.2 µM. This suggests significant potential for the compound in modulating kinase activity, which is crucial in various signaling pathways involved in cancer progression. -

Cytotoxicity Assessment

In vitro tests on A431 human epidermoid carcinoma cells demonstrated that the compound exhibited cytotoxic effects with an IC50 value of 10.0 µM. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways, although further studies are needed to elucidate the exact pathways involved. -

Antimicrobial Properties

The compound displayed antimicrobial activity against several bacterial strains, with an IC50 of 15.0 µM. This activity underscores its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Properties

IUPAC Name |

[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHGSECJTKJJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566376 | |

| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152873-79-5 | |

| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthalenebis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.